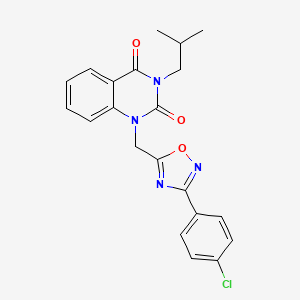

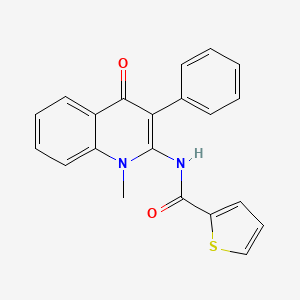

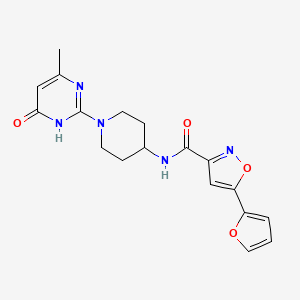

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with structures similar to the one you mentioned often contain heterocyclic moieties, which are cyclic compounds with at least one atom that is not carbon in the ring . These compounds are of great interest in medicinal chemistry due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the formation of heterocyclic rings, which can be achieved through various synthetic routes . The specific synthesis process would depend on the exact structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, compounds containing imidazole rings are known to exhibit a wide range of biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental and computational methods. These properties include things like solubility, stability, and reactivity .科学研究应用

Antiviral Activity

Compounds similar to F3225-6545 have been studied for their antiviral properties. Indole derivatives, which share structural similarities with quinoline compounds, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that F3225-6545 could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The anti-inflammatory potential of indole and quinoline derivatives has been well-documented. These compounds can bind with high affinity to multiple receptors, which can be beneficial in treating inflammatory conditions . F3225-6545 may offer a new avenue for the synthesis of anti-inflammatory agents.

Anticancer Applications

Quinolone derivatives have been reported to possess anticancer activities. The structural framework of F3225-6545 could be utilized to develop novel anticancer agents, especially considering the importance of quinolone scaffolds in medicinal chemistry . Research into the compound’s interaction with cancer cell lines could yield promising therapeutic strategies.

Antibacterial Potential

The quinolone core of F3225-6545 is a privileged scaffold in medicinal chemistry, with many derivatives serving as potent antibacterial agents . Investigating F3225-6545 for its antibacterial properties could lead to the development of new antibiotics, particularly in an era of increasing antibiotic resistance.

Antitubercular Activity

Quinolone-3-carboxamides, a category to which F3225-6545 belongs, have been explored for their antitubercular properties . Given the ongoing challenge of tuberculosis worldwide, F3225-6545 could be a candidate for the development of new antitubercular drugs.

Antidiabetic Effects

Indole derivatives have shown promise in antidiabetic applications. By influencing various biological pathways, these compounds can play a role in managing diabetes . F3225-6545 could be studied for its potential effects on blood sugar regulation and insulin sensitivity.

Antimalarial Properties

The fight against malaria could benefit from the pharmacological activity of quinoline derivatives. F3225-6545, with its quinoline backbone, may have the potential to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria .

Neuroprotective Effects

Indole and quinoline compounds have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases . F3225-6545 might be researched for its ability to protect neuronal cells and enhance cognitive functions.

作用机制

Target of Action

F3225-6545, also known as H3B-6545, is a selective estrogen receptor (ER)α covalent antagonist . It inactivates both wild-type and mutant ERα . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells .

Mode of Action

H3B-6545 binds covalently to a cysteine residue at position 530 of both wild-type and the constitutively active mutant ERα proteins . This binding inactivates ERα, leading to the inhibition of ERα pathway .

Biochemical Pathways

The ERα pathway plays a crucial role in the growth of breast cancer cells. By inactivating ERα, H3B-6545 disrupts this pathway, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

H3B-6545 has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . H3B-6545 is expected to be mostly cleared via hepatic phase 1 metabolism .

Result of Action

H3B-6545 demonstrates significant antitumor activity in multiple patient-derived xenograft (PDX) breast cancer models, including those with mutated ESR1 (the gene encoding ERα) . It shows superior anti-tumor activity relative to fulvestrant across a set of CDK4/6 inhibitor naïve ERα WT and ERα Y537S cell line-derived xenograft (CDX)/PDX models .

Action Environment

The action of H3B-6545 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and clearance

未来方向

属性

IUPAC Name |

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOALEZXMURCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)

![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)

![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)

![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)